L-Alanyl-L-alanine

Catalog No.
S678965
CAS No.
1948-31-8
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-alanine

CAS Number

1948-31-8

Product Name

L-Alanyl-L-alanine

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1

InChI Key

DEFJQIDDEAULHB-IMJSIDKUSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N

Synonyms

Ala-Ala, alanyl-D-alanine, alanylalanine, alanylalanine, (D)-isomer, alanylalanine, (D-Ala)-(L-Ala)-isomer, alanylalanine, (L)-isomer, alanylalanine, (L-Ala)-(D-Ala)-isomer, alanylalanine, (L-Ala)-(DL-Ala)-isomer, D-Ala-D-Ala, D-alanine, D-alanyl-, D-alanine, L-alanyl-, D-alanyl-D-alanine, D-alanyl-L-alanine, D-alanylalanine, di-L-alanine, dialanine, dialanine, D,D-, H-Ala-Ala-OH, H-D-Ala-D-Ala-OH, L-alanine, D-alanyl-, L-alanyl-D-alanine, L-alanyl-L-alanine, N-D-alanyl-L-alanine, N-L-alanyl-D-alanine, NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)[O-])[NH3+]

Building block for studying peptide structure and function:

L-alanyl-L-alanine serves as a basic building block for studying the fundamental principles of peptide structure and function. Its simple structure allows researchers to understand how individual amino acids interact and contribute to the overall properties of larger peptides and proteins []. This knowledge is crucial for developing new drugs, understanding protein folding diseases, and designing materials with specific functionalities.

Model system for peptide-material interactions:

L-alanyl-L-alanine can be used as a model system to study the interactions between peptides and various materials. This research is particularly relevant for developing biocompatible materials for implants, drug delivery systems, and biosensors. For instance, researchers have investigated how L-alanyl-L-alanine interacts with organic vapors, revealing its potential application in designing thin films with controlled morphology [].

Understanding bacterial cell wall synthesis:

L-alanyl-L-alanine plays a critical role in the cell wall structure of certain bacteria, including Mycoplasma genitalium. Studying the enzymes involved in L-alanyl-L-alanine synthesis in these bacteria helps researchers understand their growth and development, potentially leading to the development of new antibiotics [].

L-Alanyl-L-alanine is a dipeptide composed of two L-alanine amino acids linked by a peptide bond. Its molecular formula is C6H12N2O3C_6H_{12}N_2O_3, and it exists primarily in a zwitterionic form at physiological pH, where it has both a positive and a negative charge. This compound plays a significant role in biological systems as a building block of proteins and is involved in various metabolic processes.

, including:

  • Hydrolysis: In aqueous conditions, L-alanyl-L-alanine can be hydrolyzed into its constituent amino acids, L-alanine.
  • Deamination: Under certain conditions, it can lose an amine group, converting into other compounds.
  • Condensation Reactions: It can participate in further peptide bond formation with other amino acids to create larger peptides or proteins.

In specific studies, the reaction behavior of alanine under hydrothermal conditions has been explored, indicating its potential for transformation into various products through decarboxylation and other pathways .

L-Alanyl-L-alanine exhibits several biological activities:

  • Nutritional Role: It serves as a source of L-alanine, which is crucial for protein synthesis and energy metabolism.
  • Antioxidant Properties: Some studies suggest that dipeptides like L-alanyl-L-alanine may possess antioxidant properties that contribute to cellular protection.
  • Stabilization of Proteins: The presence of this dipeptide can influence the structural stability of proteins, impacting their functionality in biological systems.

L-Alanyl-L-alanine can be synthesized through various methods:

  • Enzymatic Synthesis:
    • This method involves using specific enzymes such as alanyl-tRNA synthetase and ligases to facilitate the formation of the dipeptide from L-alanine precursors. This approach has been successfully demonstrated in the synthesis of peptidoglycan precursors in Enterococcus faecalis .
  • Chemical Synthesis:
    • Traditional chemical synthesis can also produce L-alanyl-L-alanine through condensation reactions between two L-alanine molecules under controlled conditions.
  • Solid-phase Peptide Synthesis:
    • This method allows for the stepwise assembly of peptides on a solid support, enabling the production of L-alanyl-L-alanine as part of larger peptide sequences.

L-Alanyl-L-alanine finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulations due to its stabilizing properties and potential therapeutic effects.
  • Nutritional Supplements: Commonly included in dietary supplements aimed at enhancing muscle recovery and performance.
  • Food Industry: Acts as a flavor enhancer and is utilized in various food products due to its amino acid content.

Research on interaction studies involving L-alanyl-L-alanine has highlighted its significance in biochemical pathways:

  • Protein Interactions: Studies have shown that this dipeptide can influence protein folding and stability, impacting enzyme activity and metabolic processes .
  • Cellular Interactions: Investigations into how L-alanyl-L-alanine interacts with cell membranes reveal its role in cellular signaling and transport mechanisms.

L-Alanyl-L-alanine shares similarities with other dipeptides but possesses unique characteristics. Below are some comparable compounds:

Compound NameStructureUnique Features
Glycyl-GlycineC4H8N2O3Simpler structure; involved primarily in energy metabolism.
L-AlanylglycineC6H11N3O3Contains glycine; known for its role in neurotransmission.
L-Leucyl-L-leucineC12H22N2O4Larger side chains; often involved in muscle metabolism.
L-PhenylalanineC9H11NO2Aromatic side chain; important for neurotransmitter synthesis.

L-Alanyl-L-alanine's uniqueness lies in its specific sequence and the resultant properties that influence protein structure and function, making it an essential component in various biological systems.

L-Alanyl-L-alanine was first identified in the mid-20th century during investigations into peptide synthesis and microbial metabolism. Early studies highlighted its presence in Mycoplasma genitalium as a metabolite, underscoring its role in prokaryotic systems. The dipeptide’s structural characterization benefited from advancements in X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which revealed its zwitterionic nature and conformational flexibility. By the 1970s, Ala-Ala became a benchmark for studying peptide bond dynamics and amino acid interactions.

Historical Scientific Milestones

  • 1950s–1960s: Development of solid-phase peptide synthesis (SPPS) enabled the reproducible production of Ala-Ala, facilitating its use in biochemical assays.
  • 1980s: Crystal structure analysis confirmed the planar geometry of its peptide bond and hydrogen-bonding patterns in solid-state assemblies.
  • 2000s–Present: Computational studies using molecular dynamics (MD) simulations elucidated its solvent-dependent self-assembly behavior.

Significance in Peptide Research Paradigms

Ala-Ala’s minimalistic structure makes it an ideal model for probing:

  • Peptide Conformation: pH-dependent protonation effects on its carboxyl and amine groups.
  • Self-Assembly Mechanisms: Role of C∙∙∙H interactions in gelation and fibril formation.
  • Evolutionary Biology: Insights into archaic protein synthesis systems, where Ala-Ala-like motifs may have preceded modern genetic coding.

Conformational Dynamics Investigation

The conformational landscape of L-Alanyl-L-alanine is characterized by multiple stable conformers that can be distinguished by their backbone dihedral angles φ (phi) and ψ (psi) [24] [32]. Computational studies have identified six primary conformational states: C7eq, C5, C7ax, β2, αL, and α′, each corresponding to specific regions of the Ramachandran plot [24]. The C7eq conformer, characterized by φ angles of -60 to -80 degrees and ψ angles of 140 to 160 degrees, represents the most stable gas-phase conformation with the lowest relative energy [24].

Molecular dynamics simulations utilizing the CHARMM force field with CMAP correction have revealed that the dipeptide undergoes significant conformational transitions on the nanosecond timescale [23] [36]. The energy barriers between conformational states range from 0.45 to 5.0 kcal/mol, with the C5 conformer showing the smallest energy difference of 0.45-2.11 kcal/mol relative to the most stable form [6] [24]. Accelerated molecular dynamics studies have demonstrated enhanced sampling of the complete φ-ψ conformational space, revealing transition pathways between stable conformers that are not accessible through conventional molecular dynamics [23].

The conformational dynamics are significantly influenced by solvent effects, with aqueous solution stabilizing different conformers compared to the gas phase [21] [22]. Density functional theory calculations using explicit water molecules and continuum solvent models show that the zwitterionic form becomes predominant in aqueous environments, whereas the neutral form dominates in vacuum [21]. Raman optical activity spectroscopy combined with theoretical calculations has revealed that pH-induced conformational changes primarily affect the rotation of the terminal amino group and backbone ψ-angle flexibility [10].

Crystallographic Research Studies

X-ray crystallographic investigations of L-Alanyl-L-alanine have provided detailed structural information about its solid-state organization and intermolecular interactions [28] [42]. The crystal structure exhibits unit cell dimensions of a = 6.032-6.049 Å, b = 12.343-12.353 Å, and c = 5.774-5.784 Å, with a total unit cell volume of 430.09-431.12 ų [16] [28]. The orthorhombic crystal system with space group P2₁2₁2₁ accommodates four molecules per unit cell [28].

The dominant structural feature in the crystal lattice is the formation of head-to-tail hydrogen-bonded chains involving the N-terminal amino groups and C-terminal carboxylate groups [42]. These chains exhibit N-H···O hydrogen bond lengths of 2.8-3.2 Å with bond angles of 160-180 degrees [42]. The hydrogen bonding patterns can be categorized into four distinct arrangements that differ in chain symmetry and amide hydrogen bonding characteristics [42].

Single-crystal studies have revealed that the largest crystallographic face corresponds to the {120} plane, while the {020} face represents one of the smallest surfaces [16]. The molecular packing arrangement demonstrates that L-Alanyl-L-alanine molecules adopt a parallel pleated sheet conformation with unusually long amide nitrogen-carbonyl oxygen contacts within the sheets [30]. Comparative analysis with the antiparallel pleated sheet structure of tri-L-alanine hemihydrate shows significant differences in intermolecular organization patterns [30].

Thermal crystallographic studies indicate a melting point range of 280-285°C, and the crystal structure remains stable under ambient conditions with minimal hydration effects [5] [16]. The optical activity measurements on single crystals have confirmed the absolute chirality determination and provided wavelength-dependent birefringence data across multiple crystallographic directions [20].

Computational Modeling Approaches

Computational modeling of L-Alanyl-L-alanine has employed multiple theoretical frameworks ranging from quantum mechanical calculations to classical molecular mechanics simulations [21] [22] [24]. High-level ab initio calculations using coupled-cluster theory with triple-zeta basis sets [CCSD(T)/cc-pVTZ] have provided benchmark-quality energetics with accuracy levels of ±0.05-0.1 kcal/mol [6]. These calculations serve as reference standards for validating lower-level theoretical methods and force field parameters [24].

Density functional theory methods, particularly B3LYP with 6-31G* basis sets, have been extensively applied for geometry optimization and vibrational frequency calculations [21] [22]. The B3LYP functional demonstrates energy accuracy of ±0.5-1.0 kcal/mol and structural accuracy of ±0.02-0.05 Å for dipeptide conformations [21] [22] [24]. Second-order Møller-Plesset perturbation theory (MP2) calculations with aug-cc-pVDZ and aug-cc-pVTZ basis sets provide improved energetic descriptions with accuracies of ±0.2-0.5 kcal/mol and ±0.1-0.3 kcal/mol, respectively [24].

Classical force field approaches have utilized CHARMM, AMBER, and specialized polarizable force fields for extended molecular dynamics simulations [36] [37] [39]. The CHARMM force field with CMAP corrections demonstrates energy accuracy of ±1.0-2.0 kcal/mol and has been validated against quantum mechanical conformational energy surfaces [36]. AMBER force field parameters show comparable accuracy levels and have been successfully applied to dipeptide conformational sampling studies [37] [39].

Advanced polarizable force field models, including AMOEBA and Drude oscillator approaches, incorporate electronic polarization effects with improved accuracy of ±0.5-1.5 kcal/mol and ±0.5-1.0 kcal/mol, respectively [38] [43]. These methods provide more realistic descriptions of electrostatic interactions and solvent effects compared to fixed-charge models [36] [43]. Machine learning approaches have recently emerged as promising alternatives, with neural network-based force fields achieving quantum mechanical accuracy while maintaining computational efficiency for extended simulations [54] [55].

Structure-Function Research Correlations

The relationship between molecular structure and function in L-Alanyl-L-alanine has been investigated through multiple experimental and theoretical approaches that connect conformational preferences to biological and chemical properties [31] [34]. Principal component analysis of structural parameters reveals that torsional degrees of freedom represent the most sensitive structural variables and are primarily controlled by nonbonded interactions [34]. The molecular response to internal forces is greatest for backbone dihedral angles, indicating their critical role in conformational adaptation [34].

Vibrational spectroscopy studies using Raman and Raman optical activity techniques have established correlations between specific conformational states and characteristic spectral signatures [10] [50]. The analysis of isotopically labeled analogues has enabled precise assignment of vibrational modes to specific conformational features, providing experimental validation of theoretical structure-function relationships [50]. These studies demonstrate that conformational changes induce measurable alterations in vibrational frequencies and intensities that can be used as structural probes [10].

Nuclear magnetic resonance investigations have revealed that scalar coupling constants exhibit systematic variations with backbone dihedral angles, following Karplus relationships that enable experimental determination of conformational preferences in solution [11] [58]. The integration of NMR chemical shift data with density functional theory calculations has enabled the development of conformational analysis protocols that can distinguish between similar secondary structure motifs [56] [58].

The peptide bond rotational characteristics demonstrate energy barriers of approximately 18-20 kcal/mol for complete rotation, but small deviations of up to 15 degrees from planarity are energetically accessible [51]. These findings indicate that peptide bond flexibility, while limited, can contribute to conformational adaptation in biological systems [47] [51]. Molecular dynamics studies of crystal environments have shown that intermolecular forces can catalyze rotational isomerization processes, suggesting that local environment effects play crucial roles in determining structure-function relationships [17].

Data Tables

Table 1: Crystallographic and Physical Properties of L-Alanyl-L-alanine

ParameterValueSource
Molecular formulaC₆H₁₂N₂O₃ [1] [2] [5]
Molecular weight (g/mol)160.17 [5]
CAS Registry Number1948-31-8 [5]
Crystal systemOrthorhombic [16] [28]
Space groupP2₁2₁2₁ [16] [28]
Unit cell dimensions - a (Å)6.032-6.049 [16] [28]
Unit cell dimensions - b (Å)12.343-12.353 [16] [28]
Unit cell dimensions - c (Å)5.774-5.784 [16] [28]
Unit cell volume (ų)430.09-431.12 [16] [28]
Melting point (°C)280-285 [5]
Density (g/cm³)1.208 [5]
Solubility in water (g/mL)0.1 (clear) [5]

Table 2: Conformational Parameters from Computational Studies

Conformerφ angle (degrees)ψ angle (degrees)Relative Energy (kcal/mol)Source
C7eq-60 to -80140 to 1600.0 (reference) [24]
C5-150 to -180160 to 1800.45-2.11 [6] [24]
C7ax60 to 8080 to 1001.5-3.0 [24]
β2-120 to -140120 to 1402.0-4.0 [24]
αL-60 to -8050 to 701.0-2.5 [24]
α′60 to 80-40 to -203.0-5.0 [24]
γD-γL (most stable)VariableVariable0.0 (most stable) [8]
Zwitterionic formpH dependentpH dependentSolvent dependent [21] [22]

Table 3: Hydrogen Bonding Patterns in L-Alanyl-L-alanine

Interaction TypeBond Length (Å)Angle (degrees)OccurrenceSource
N-H···O (amide)2.8-3.2160-180Very common [42]
N-H···N (terminal)2.9-3.3150-170Common [42]
C-H···O (weak)3.2-3.6120-150Occasional [42]
O-H···O (carboxyl)2.6-2.8160-180Common [42]
Head-to-tail chains2.7-3.1160-180Dominant pattern [42]
Intramolecular H-bonds2.4-2.8140-170pH dependent [10] [21]
Crystal packing H-bonds2.8-3.2150-180Crystal dependent [28] [30]

Table 4: Computational Methods and Their Accuracy

MethodEnergy Accuracy (kcal/mol)Structure Accuracy (Å)ApplicationSource
B3LYP/6-31G*±0.5-1.0±0.02-0.05Geometry optimization [21] [22] [24]
MP2/aug-cc-pVDZ±0.2-0.5±0.01-0.03Energy calculations [24]
MP2/aug-cc-pVTZ±0.1-0.3±0.01-0.02High accuracy energies [24]
CCSD(T)/cc-pVTZ±0.05-0.1±0.005-0.01Benchmark quality [6]
CHARMM force field±1.0-2.0±0.1-0.2MD simulations [23] [36] [37]
AMBER force field±1.0-2.0±0.1-0.2MD simulations [37] [39]
AMOEBA polarizable±0.5-1.5±0.05-0.15Polarization effects [38]
Drude oscillator±0.5-1.0±0.05-0.1Polarization effects [36] [43]

Solution-Phase Synthesis Strategies

Solution-phase synthesis represents the most established approach for L-alanyl-L-alanine production, with extensive applications in pharmaceutical manufacturing. The fundamental methodology involves the stepwise coupling of protected amino acids in homogeneous solution, utilizing well-characterized coupling reagents and protection strategies.

Classical Coupling Methodology

The standard solution-phase approach employs dicyclohexylcarbodiimide (DCC) as the primary coupling agent, often in combination with N-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields. The reaction typically proceeds through formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amino component to form the desired peptide bond.

Contemporary approaches have evolved to incorporate more efficient coupling reagents, including O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). These reagents demonstrate superior coupling efficiency and reduced side product formation compared to traditional DCC-based methods.

Protection Strategy Considerations

The synthesis requires careful consideration of orthogonal protection strategies to prevent unwanted side reactions. The amino terminus typically employs either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protection, while the carboxyl terminus may utilize methyl or benzyl ester protection.

The Boc strategy utilizes acid-labile protecting groups removed under trifluoroacetic acid (TFA) conditions, while the Fmoc approach employs base-labile protection removed with piperidine in dimethylformamide (DMF). Modern pharmaceutical synthesis increasingly favors the Fmoc strategy due to its compatibility with automated synthesis platforms and reduced use of hazardous hydrogen fluoride.

Reaction Optimization Parameters

Solution-phase synthesis typically achieves yields of 70-90% under optimized conditions. Key parameters include solvent selection, temperature control, and reaction time optimization. Dichloromethane (DCM) serves as the preferred solvent for most coupling reactions, though dimethylformamide (DMF) may be employed for challenging sequences or when enhanced solubility is required.

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis (SPPS) has emerged as the predominant method for L-alanyl-L-alanine synthesis in research and development applications, offering significant advantages in terms of automation, purification, and yield optimization.

Fmoc-Based SPPS Methodology

The Fmoc strategy represents the current standard for SPPS applications, offering superior compatibility with automated synthesis equipment and reduced environmental impact compared to Boc-based approaches. The methodology employs 9-fluorenylmethyloxycarbonyl protection for the amino terminus, with acid-labile tert-butyl-based protection for side chains.

Deprotection proceeds through treatment with 20% piperidine in DMF, generating the highly reactive dibenzofulvene intermediate that is subsequently trapped by excess piperidine. This mechanism ensures complete deprotection while minimizing side reactions that could compromise product quality.

Resin Selection and Loading

Wang resin and Rink amide resin represent the most commonly employed solid supports for L-alanyl-L-alanine synthesis. Wang resin provides carboxylic acid functionality upon cleavage, while Rink amide resin yields the corresponding amide derivative. Loading densities typically range from 0.2-0.8 mmol/g, with lower loadings favoring higher yields and purity.

The attachment of the first amino acid to the solid support may be accomplished through direct esterification or through the use of preloaded resins. Preloaded resins offer advantages in terms of reproducibility and loading consistency, though they may limit synthetic flexibility.

Automated Synthesis Parameters

Modern SPPS platforms achieve excellent yields (85-95%) for L-alanyl-L-alanine synthesis through optimization of coupling times, deprotection conditions, and washing protocols. Typical synthesis cycles involve:

  • Deprotection: 20% piperidine/DMF, 2 × 10 minutes
  • Washing: DMF, 3 × 2 minutes
  • Coupling: 4 eq. amino acid, 4 eq. HBTU, 8 eq. DIPEA, 45 minutes
  • Washing: DMF, 3 × 2 minutes

Advanced platforms incorporate real-time monitoring through UV absorption measurement, enabling optimization of reaction conditions based on deprotection efficiency.

Microwave-Assisted Synthesis

Microwave-assisted SPPS has revolutionized synthesis efficiency, reducing reaction times while improving yields and purity. The technology enables rapid heating to 70-80°C, dramatically accelerating both coupling and deprotection reactions. Recent developments include wash-free protocols that eliminate solvent-intensive washing steps, reducing waste generation by up to 95%.

Protection and Deprotection Research

The development of orthogonal protection strategies represents a critical aspect of L-alanyl-L-alanine synthesis, enabling selective manipulation of functional groups while maintaining product integrity.

Orthogonal Protection Strategies

Orthogonal protection schemes allow for the selective removal of protecting groups under different conditions, enabling complex synthetic sequences without cross-reactivity. The most commonly employed orthogonal systems include:

  • Fmoc/tBu system: Base-labile Fmoc for amino protection, acid-labile tert-butyl for side chain protection
  • Boc/Bzl system: Acid-labile Boc for amino protection, hydrogenolysis-labile benzyl for side chain protection

Advanced Protecting Groups

Recent research has focused on developing specialized protecting groups for challenging synthetic applications. The Alloc (allyloxycarbonyl) group provides orthogonality to both Fmoc and Boc systems, being removable under palladium-catalyzed conditions. This enables complex protection strategies for multifunctional amino acids.

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group offers additional orthogonality, being removable under mild nucleophilic conditions using hydrazine. This protection strategy proves particularly valuable for synthesis of branched peptides or cyclization reactions.

Deprotection Optimization

Recent studies have demonstrated the interchangeability of deprotection reagents in SPPS applications. Alternatives to piperidine, including 4-methylpiperidine and piperazine, offer advantages in terms of toxicity reduction and handling safety while maintaining equivalent deprotection efficiency.

The optimization of deprotection conditions has focused on minimizing side reactions, particularly aspartimide formation and diketopiperazine cyclization. These investigations have led to the development of specialized deprotection cocktails that include appropriate scavengers and additives to suppress unwanted reactions.

Enzymatic Synthesis Pathways

ATP-Dependent Ligase Mechanisms

ATP-dependent ligases represent a powerful class of enzymes capable of catalyzing peptide bond formation from unprotected amino acids, offering significant advantages over traditional chemical synthesis methods.

L-Amino Acid Ligase (Lal) Systems

L-amino acid ligases catalyze the condensation of unprotected amino acids through an ATP-dependent mechanism, eliminating the need for protecting groups and enabling direct peptide synthesis. The enzyme mechanism proceeds through formation of an aminoacyl-phosphate intermediate, followed by nucleophilic attack by the second amino acid to form the peptide bond.

The substrate specificity of L-amino acid ligases varies significantly among different enzyme variants. The enzyme from Pseudomonas syringae demonstrates broad substrate specificity, accepting various amino acids including L-alanine as both acyl donor and acceptor. Reaction conditions typically require ATP (2-4 mM), MgCl₂ (5-10 mM), and pH 7.0-7.5 at 30-37°C.

Kinetic Parameters and Optimization

Detailed kinetic characterization of L-amino acid ligases reveals Km values in the millimolar range for amino acid substrates, with kcat values typically ranging from 0.1-10 s⁻¹. The enzyme exhibits Michaelis-Menten kinetics, with apparent Km values of 1.71 mol/L and Vmax of 6.09 mmol/(L·min) for L-alanyl-L-glutamine synthesis.

Optimization studies have demonstrated that reaction yields can be maximized through careful control of substrate ratios, cofactor concentrations, and reaction time. The use of ATP regeneration systems, incorporating enzymes such as acetate kinase or phosphoenolpyruvate carboxykinase, enables sustained high-yield production by maintaining ATP levels throughout the reaction.

Industrial Applications

The fermentative production of dipeptides using L-amino acid ligases has been successfully demonstrated at industrial scale. Metabolically engineered Escherichia coli strains expressing L-amino acid ligase, combined with reduced dipeptide degradation through gene knockout strategies, achieved extracellular production of over 100 mM dipeptide concentrations.

tRNA-Dependent Synthesis Systems

Transfer RNA-dependent synthesis systems represent the most biologically relevant pathway for L-alanyl-L-alanine synthesis, particularly in the context of bacterial cell wall biosynthesis.

Alanyl-tRNA Synthetase Function

Alanyl-tRNA synthetase catalyzes the ATP-dependent aminoacylation of tRNA^Ala with L-alanine, forming the aminoacyl-tRNA intermediate required for subsequent peptide bond formation. The enzyme demonstrates high specificity for L-alanine and cognate tRNA^Ala, with error rates below 10⁻⁴ per aminoacylation event.

The aminoacylation reaction proceeds through a two-step mechanism involving initial formation of an alanyl-adenylate intermediate, followed by transfer of the activated amino acid to the 3'-terminus of tRNA^Ala. This mechanism ensures high fidelity in amino acid selection and provides the driving force for subsequent peptide bond formation.

Peptide-Aminoacyl-tRNA Ligases (PEARLs)

Recent discoveries have identified a novel class of enzymes termed peptide-aminoacyl-tRNA ligases (PEARLs) that utilize aminoacyl-tRNA to attach amino acids to peptide C-termini. These enzymes represent evolutionary intermediates between ATP-grasp proteins and traditional ligases, offering unique capabilities for peptide synthesis.

PEARLs demonstrate the ability to incorporate a wide range of amino acids into peptide substrates, with substrate recognition mediated by specific binding domains. The enzyme mechanism involves ATP-dependent activation of the peptide substrate, followed by aminoacyl-tRNA-mediated amino acid incorporation.

BppA1 and BppA2 Ligase Mechanisms

The BppA1 and BppA2 ligase system represents a highly specialized enzymatic pathway for L-alanyl-L-alanine synthesis in the context of bacterial peptidoglycan biosynthesis.

Sequential Ligase Function

BppA1 and BppA2 ligases function sequentially to construct the L-alanyl-L-alanine cross-bridge found in Enterococcus faecalis peptidoglycan. BppA1 catalyzes the transfer of L-alanine from alanyl-tRNA to the first position of the side chain, while BppA2 subsequently adds the second L-alanine residue.

The pathway involves alanyl-tRNA synthetase for aminoacyl-tRNA formation, followed by the sequential action of BppA1 and BppA2 ligases. This system demonstrates remarkable substrate specificity, exclusively utilizing L-alanine and producing the specific L-alanyl-L-alanine linkage required for peptidoglycan cross-bridge formation.

Structural and Mechanistic Insights

Structural studies of BppA1 and BppA2 have revealed the molecular basis for their substrate specificity and sequential function. The enzymes belong to the ATP-grasp superfamily and utilize similar catalytic mechanisms involving ATP-dependent substrate activation.

The specificity determinants for alanyl-tRNA recognition involve multiple contact points between the enzyme and both the amino acid and tRNA portions of the substrate. This dual recognition mechanism ensures high fidelity in amino acid selection and prevents incorporation of incorrect amino acids into the peptidoglycan structure.

Biological Significance

The BppA1/BppA2 system represents a critical component of bacterial cell wall biosynthesis, with implications for antibiotic resistance and bacterial physiology. Deletion of BppA2 results in incomplete cross-bridge formation, leading to altered peptidoglycan structure and reduced resistance to β-lactam antibiotics.

Industrial Scale Production Research

Current Industrial Methods

Industrial production of L-alanyl-L-alanine has evolved from traditional chemical synthesis to encompass biotechnological approaches, with significant developments in fermentation technology and process optimization.

Fermentation Technology

DMC Biotechnologies has successfully demonstrated commercial-scale production of L-alanine using fermentation technology, achieving full commercial scale at 85m³ fermentation volume. The process utilizes Dynamic Metabolic Control technology, which has shown remarkable scalability and predictability from laboratory to commercial scale.

The fermentation process demonstrates identical performance tracking across all scales, validating the robustness of the biotechnological approach. Commercial performance metrics have been achieved without requiring additional strain improvements, indicating the maturity of the technology platform.

Process Economics and Scalability

The economic viability of industrial L-alanyl-L-alanine production has been demonstrated through comprehensive process optimization studies. Key factors influencing process economics include:

  • Substrate costs and availability
  • Fermentation efficiency and productivity
  • Downstream processing requirements
  • Waste treatment and environmental compliance

The transition from petroleum-based feedstocks to renewable biomass represents a significant economic and environmental advantage. Industrial production using microbial fermentation offers superior sustainability profiles compared to traditional chemical synthesis methods.

Manufacturing Partnerships

Strategic partnerships between biotechnology companies and established manufacturers have facilitated commercial implementation of advanced production technologies. The partnership between DMC Biotechnologies and Conagen combines production expertise with innovative bioprocess technology, enabling commercial-scale manufacturing.

These partnerships leverage existing manufacturing infrastructure while incorporating novel biotechnological processes, reducing capital requirements and accelerating time-to-market. The collaborative approach enables rapid scaling of production capacity to meet growing market demand.

Quality Control and Regulatory Compliance

Industrial production of L-alanyl-L-alanine requires stringent quality control measures to ensure product consistency and regulatory compliance. Key quality parameters include:

  • Chemical purity and optical purity
  • Residual solvent content
  • Microbial contamination levels
  • Heavy metal content

Regulatory compliance involves adherence to Good Manufacturing Practices (GMP) and appropriate documentation of manufacturing processes. The pharmaceutical industry requires particularly stringent quality standards, with comprehensive validation of analytical methods and process controls.

Derivatives and Analogs Synthesis

Fluorinated Alanine Derivatives

The synthesis of fluorinated alanine derivatives represents a rapidly expanding research area, with significant implications for pharmaceutical development and mechanistic studies.

Enzymatic Fluorinated Amino Acid Synthesis

Recent advances in fluorine biocatalysis have enabled the enzymatic synthesis of mono- and trifluorinated alanine derivatives. The alanine dehydrogenase from Vibrio proteolyticus and diaminopimelate dehydrogenase from Symbiobacterium thermophilum demonstrate capability for producing (R)-3-fluoroalanine and (S)-3-fluoroalanine, respectively.

The enzymatic approach achieves exceptional enantiomeric excess (>99%) and high yields (85-90%) using 3-fluoropyruvate as substrate. The incorporation of cofactor recycling systems, utilizing formate dehydrogenase for NAD(P)H regeneration, enables sustained high-yield production without cofactor limitation.

Trifluorinated Amino Acid Synthesis

The synthesis of trifluorinated alanine derivatives represents a novel achievement in fluorine biocatalysis. The selected dehydrogenases demonstrate capability for converting trifluoropyruvate into trifluorinated alanine, representing the first reported example of enzymatic synthesis of amino acids containing trifluoromethyl groups.

This breakthrough enables access to previously unavailable building blocks for pharmaceutical and chemical biology applications. The high stability and unique electronic properties of trifluorinated amino acids offer significant advantages for drug development and mechanistic studies.

Chemical Fluorination Approaches

Chemical synthesis of fluorinated alanine derivatives employs various fluorination strategies, including electrophilic and nucleophilic fluorination reactions. The synthesis of N-Fmoc-L-fluoroalanine from L-serine involves deoxofluorination using diethylaminosulfur trifluoride (DAST) as the key transformation.

Flow chemistry techniques have enabled efficient synthesis of fluorinated α-amino acids through photooxidative cyanation followed by flow hydrolysis. This methodology achieves yields of 50-67% over two steps without requiring chromatographic purification.

N-t-Butoxycarbonyl Derivatives

N-t-butoxycarbonyl (Boc) derivatives of L-alanyl-L-alanine serve as essential intermediates in peptide synthesis, providing orthogonal protection strategies for complex synthetic sequences.

Synthesis Methodology

The synthesis of N-t-butoxycarbonyl alanine derivatives employs di-tert-butyl dicarbonate (Boc₂O) as the protecting reagent. The reaction proceeds under mild conditions with triethylamine as base, achieving high yields (85-95%) and excellent selectivity for amino group protection.

The Boc protecting group demonstrates stability to basic conditions while remaining labile to acidic treatment. This orthogonal reactivity enables selective deprotection in the presence of other protecting groups, facilitating complex synthetic sequences.

Specialized Boc Derivatives

Advanced Boc derivatives incorporate additional functionality for specialized applications. N-α-(tert-butoxycarbonyl)-N-ε-[N-(bromoacetyl)-β-alanyl]-L-lysine (BBAL) provides cross-linking functionality for peptide cyclization and conjugation reactions.

The synthesis of BBAL involves condensation of N-bromoacetyl-β-alanine with N-α-Boc-L-lysine, yielding a versatile building block for peptide modification. The bromoacetyl group enables selective reaction with sulfhydryl groups, facilitating peptide cyclization and protein conjugation.

Analytical Characterization

Comprehensive analytical characterization of Boc derivatives involves multiple spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while high-performance liquid chromatography (HPLC) enables purity assessment and enantiomeric excess determination.

The stability of Boc derivatives under various conditions has been extensively studied, providing guidelines for storage and handling. The derivatives demonstrate excellent stability under anhydrous conditions but require protection from moisture and acidic environments to prevent premature deprotection.

Applications in Peptide Synthesis

N-t-butoxycarbonyl derivatives find extensive application in both solution-phase and solid-phase peptide synthesis. The orthogonal reactivity of the Boc group enables selective amino acid incorporation while maintaining protection of other functional groups.

XLogP3

-3.3

UNII

MY4X7L3WAM

Other CAS

1644661-10-8
1948-31-8

Wikipedia

L-alanyl-L-alanine
Alanyl-alanine

Dates

Last modified: 08-15-2023

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